molecular formula C42H32O9 B1213529 Trans-diptoindonesin B CAS No. 610757-17-0

Trans-diptoindonesin B

Cat. No.: B1213529
CAS No.: 610757-17-0
M. Wt: 680.7 g/mol
InChI Key: BDJSWDYSJPVUJA-DVYDPXLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Diptoindonesin B is an oligomeric stilbenoid, specifically a resveratrol trimer, isolated from the tree bark of Dryobalanops oblongifolia . This complex natural product features a specific three-dimensional structure, which is critical for its biological activity and research interest . As a member of the stilbenoid class, it is part of a group of compounds studied for their diverse biological properties. The structural characteristics of this compound, including its multiple phenolic hydroxyl groups, make it a subject of interest in various biochemical and pharmacological research areas. Scientists are exploring its potential in several fields, though its precise mechanism of action requires further elucidation. This product is provided as a high-purity compound to support these investigative studies. It is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle the compound according to appropriate laboratory safety protocols.

Properties

CAS No.

610757-17-0

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

5-[(E)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C42H32O9/c43-27-8-4-24(5-9-27)41-38(26-16-31(47)19-32(48)17-26)40-35(20-33(49)21-37(40)51-41)39-34-15-22(1-2-23-13-29(45)18-30(46)14-23)3-12-36(34)50-42(39)25-6-10-28(44)11-7-25/h1-21,38-39,41-49H/b2-1+/t38-,39+,41+,42+/m0/s1

InChI Key

BDJSWDYSJPVUJA-DVYDPXLZSA-N

SMILES

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C4C(OC5=C4C=C(C=C5)C=CC6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)[C@@H]4[C@H](OC5=C4C=C(C=C5)/C=C/C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C4C(OC5=C4C=C(C=C5)C=CC6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Synonyms

cis-diptoindonesin B
diptoindonesin B
trans-diptoindonesin B

Origin of Product

United States

The Chemical Compound: Trans Diptoindonesin B

Discovery and Natural Sources

Trans-diptoindonesin B is a resveratrol (B1683913) trimer that was first isolated from the bark of Dryobalanops oblongifolia, a tree species belonging to the Dipterocarpaceae family. ebi.ac.uknih.gov Its discovery, along with its cis-isomer, was the result of phytochemical investigations into this plant species. nih.gov this compound has also been isolated from the stem bark of Shorea pauciflora, another member of the Dipterocarpaceae family. thieme-connect.com

Elucidation of the Chemical Structure

The structure of this compound was determined through extensive spectroscopic analysis, primarily using 2D-NMR techniques. nih.gov It is a benzofuran-derived stilbenoid, specifically a homotrimer formed from the cyclotrimerization of resveratrol. ebi.ac.ukzfin.org The molecule possesses a complex stereochemistry, and its relative configuration has been established through detailed NMR studies, including NOESY experiments. researchgate.net

Key Physicochemical Properties

The molecular formula of this compound is C42H32O9. knapsackfamily.com Its molecular weight is approximately 680.7 g/mol . epa.gov Spectroscopic data reveals characteristic features of an oligostilbene containing a trans-stilbene (B89595) chromophore. researchgate.net

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC42H32O9 knapsackfamily.com
Average Mass680.709 g/mol epa.gov
Monoisotopic Mass680.204633 g/mol epa.gov

Synthesis and Biosynthesis

Reported Chemical Synthesis Methodologies

As of the current literature, specific chemical synthesis methodologies for trans-diptoindonesin B have not been extensively reported. The focus has primarily been on its isolation from natural sources.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to occur through the oxidative coupling of resveratrol (B1683913) monomers. researchgate.net The general biosynthetic pathway for stilbenoids starts with the condensation of three molecules of malonyl-CoA and one molecule of coumaroyl-CoA by the enzyme stilbene (B7821643) synthase to form resveratrol. researchgate.net Subsequent oligomerization through oxidative coupling reactions, followed by cyclization and other secondary reactions, leads to the formation of complex oligostilbenoids like this compound. researchgate.net

Biosynthesis and Chemoenzymatic Transformations

Precursor Biogenesis: Resveratrol (B1683913) as a Biosynthetic Building Block

The fundamental building block for trans-diptoindonesin B is resveratrol, a well-known stilbenoid produced by various plants. zfin.orgwikipedia.orgd-nb.info Resveratrol itself is synthesized in plants from p-coumaroyl-CoA and three molecules of malonyl-CoA, a process catalyzed by the enzyme stilbene (B7821643) synthase. d-nb.info This monomeric unit then serves as the starting point for the biosynthesis of a vast array of oligostilbenoids, including dimers, trimers like this compound, and even larger oligomers. nih.govresearchgate.netnih.gov The ability of plants to oligomerize resveratrol highlights a key strategy for diversifying their chemical defenses and producing a wide range of bioactive compounds. researchgate.netnih.gov

Enzymatic Pathways in Oligostilbene Formation

The assembly of resveratrol units into oligomers is not a random process but is guided by specific enzymatic pathways. These pathways ensure the formation of particular structural motifs, leading to the diverse array of oligostilbenoids found in nature.

A key chemical transformation in the biosynthesis of oligostilbenes is oxidative coupling. nih.govsioc-journal.cnoeno-one.eu This process involves the oxidation of resveratrol monomers, typically catalyzed by enzymes, to generate reactive radical intermediates. semanticscholar.orgacs.org These radicals can then couple with each other in various ways, leading to the formation of carbon-carbon and carbon-oxygen bonds that link the resveratrol units together. acs.org The specific regiochemistry and stereochemistry of this coupling are crucial in determining the final structure of the oligostilbenoid. nih.govnih.gov

Peroxidase enzymes, such as horseradish peroxidase (HRP), have been implicated in the oligomerization of resveratrol. nih.govmdpi.com These enzymes, in the presence of an oxidizing agent like hydrogen peroxide, can catalyze the formation of resveratrol dimers and trimers. nih.govmdpi.com For instance, the HRP-catalyzed biotransformation of trans-resveratrol has been shown to produce a variety of oligomers, including resveratrol trimers. mdpi.com This suggests that peroxidases in plants could play a direct role in the biosynthesis of compounds like this compound by facilitating the necessary oxidative coupling reactions. nih.govmdpi.com The use of HRP in laboratory settings has provided a biomimetic approach to synthesizing these complex natural products. mdpi.com

Chemoenzymatic and Biomimetic Synthesis Approaches

The intricate structures of oligostilbenoids like this compound present significant challenges to traditional organic synthesis. Consequently, researchers have turned to chemoenzymatic and biomimetic approaches that mimic the plant's biosynthetic machinery.

The laboratory synthesis of oligostilbenoid frameworks often utilizes biomimetic strategies that employ oxidative coupling reactions. sioc-journal.cnmagtech.com.cn These methods can involve the use of metallic oxidants or enzymatic catalysts to mimic the natural biosynthetic pathways. magtech.com.cnmdpi.com Successful syntheses of various resveratrol oligomers, including dimers and trimers, have been achieved using these approaches, providing access to these complex molecules for further study. mdpi.commdpi.com These synthetic efforts are crucial for confirming the structures of natural products and for producing them in quantities sufficient for biological evaluation. nih.govsioc-journal.cn

A major challenge in the synthesis of oligostilbenoids is controlling the regioselectivity and stereoselectivity of the oligomerization process. nih.govnih.gov To address this, researchers are developing controlled oligomerization strategies that allow for the programmed synthesis of specific resveratrol oligomers. nih.gov These strategies may involve the use of protecting groups to block certain reactive sites on the resveratrol monomer, directing the oxidative coupling to occur at specific positions. nih.gov By carefully controlling the reaction conditions and the reagents used, it is possible to guide the synthesis towards a desired oligomeric framework, paving the way for the rational and efficient synthesis of complex natural products like this compound. nih.govnih.gov

Regio- and Stereoselective Synthesis Considerations

The synthesis of complex oligostilbenoids like this compound, a resveratrol trimer, presents significant challenges in controlling regioselectivity and stereoselectivity. While a total synthesis of this compound itself has not been published, the strategies employed for the synthesis of the structurally related and well-studied diptoindonesin G, along with other resveratrol oligomers, provide a clear framework for the considerations necessary to construct this intricate molecule. The core of the challenge lies in the selective formation of C-C and C-O bonds between multiple phenolic units, often in the presence of numerous potential reaction sites with similar reactivity.

The structure of this compound, isolated from the tree bark of Dryobalanops oblongifolia, was determined through spectroscopic analysis, including 2D-NMR. researchgate.net It is a resveratrol trimer with a specific relative configuration, featuring a trans-stilbene (B89595) moiety. researchgate.net The key synthetic considerations would revolve around the controlled construction of the central tetracyclic benzofuran-containing core and the stereoselective installation of the various substituents.

Regioselective Control in Core Scaffold Construction

The construction of the benzofuran-containing tetracyclic scaffold, a central feature of diptoindonesins, requires precise regiocontrol. Synthetic approaches to diptoindonesin G have utilized several elegant strategies to address this.

One powerful method involves a domino reaction sequence. For instance, a highly efficient total synthesis of diptoindonesin G was achieved using a one-pot domino dehydrative cyclization/intramolecular Friedel-Crafts acylation/regioselective demethylation sequence. acs.org This approach, starting from a carefully designed aryloxyketone precursor, allows for the rapid assembly of the complex tetracyclic system in a single step, with the regioselectivity dictated by the inherent reactivity of the starting material and the choice of Lewis acid (e.g., BCl₃). acs.org

Another strategy leverages transition-metal-catalyzed C-H activation. A ruthenium-catalyzed C-H alkenylation and aerobic annulation of m-hydroxybenzoic acids with alkynes has been developed to produce 2,3-diarylbenzofuran-4-carboxylic acids with high regioselectivity. rsc.org These intermediates can then be converted to the polycyclic scaffold of diptoindonesin G via intramolecular Friedel-Crafts acylation. rsc.org The directing group, in this case, the carboxylic acid, plays a crucial role in determining the site of C-H activation, thus ensuring the desired regiochemical outcome.

Furthermore, a modular approach based on sequential cross-coupling reactions offers a flexible route to the diptoindonesin core. nih.gov This strategy involves the regioselective bromination of a benzofuran (B130515) core, followed by sequential Pd-catalyzed cross-coupling reactions with different aryl boronic acids. nih.govrsc.org The challenge in this approach often lies in achieving selective bromination at the desired positions, as the reactivity of different sites on the benzofuran ring can be similar. nih.gov

Table 1: Key Regioselective Reactions in Diptoindonesin G Synthesis

Reaction Type Key Reagents/Catalyst Function Reference
Domino Cyclization BCl₃, BBr₃ Promotes dehydrative cyclization, Friedel-Crafts acylation, and demethylation in one pot. acs.orgnih.gov
C-H Activation/Annulation Ru-catalyst, Air (oxidant) Directs C-H alkenylation for regioselective benzofuran formation. rsc.org
Sequential Cross-Coupling Pd-catalyst, Aryl Boronic Acids Allows for modular construction of the 2,3-diarylbenzofuran core. nih.govrsc.org

Stereoselective Considerations

While the known diptoindonesins are often isolated as single diastereomers, achieving this level of stereocontrol in a laboratory synthesis is a significant hurdle. For this compound, key stereocenters would need to be set with precise control. The relative stereochemistry of H-7a/H-8a and H-7b/H-8b was determined to be trans in the natural product. researchgate.net

In the context of resveratrol oligomer synthesis, stereocontrol is often addressed during cyclization reactions that form new rings. For example, the formation of dihydrofuran rings, a common motif, can be controlled by the choice of reagents and reaction conditions. In a programmable synthesis of resveratrol oligomers, divergent stereocontrol was achieved during a dihydrofuran formation cascade. nih.gov

Biomimetic approaches, which mimic the proposed biosynthetic pathways involving the oxidative coupling of resveratrol units, also highlight the challenge of stereoselectivity. mdpi.comnih.gov While enzymatic processes in nature achieve remarkable stereocontrol, replicating this in the lab with chemical oxidants often leads to mixtures of diastereomers. However, some studies have shown that stereoconvergent radical equilibria can lead to a single major isomer, suggesting that under specific conditions, thermodynamic control can favor the formation of the naturally occurring stereoisomer. nih.gov

A skeletal reorganization strategy for the synthesis of diptoindonesin G from pauciflorol F also demonstrates inherent stereocontrol. The stereochemistry of the starting material dictates the stereochemical outcome of the final product after oxidative cleavage and recyclization. acs.org

Table 2: Compound Names Mentioned

Compound Name
Ampelopsin F
Diptoindonesin B
Diptoindonesin G
Malibatol A
Pallidol
Pauciflorol F
Resveratrol
Shoreaphenol

Molecular Mechanisms of Biological Activity

Targeting of Sirtuin 1 (SIRT1) Enzyme

SIRT1, a class III histone deacetylase, plays a crucial role in various cellular processes, and its dysregulation has been implicated in diseases like cancer. nih.govunair.ac.id Consequently, the inhibition of SIRT1 has become a promising strategy for therapeutic intervention. unair.ac.idijbs.com Trans-diptoindonesin B has been identified as a potential inhibitor of this enzyme. nih.gov

In silico Docking and Molecular Dynamics Simulations of Ligand-Enzyme Interactions

To understand the interaction between this compound and the SIRT1 enzyme at a molecular level, researchers have employed a combination of molecular docking and molecular dynamics (MD) simulations. nih.govunair.ac.id These computational techniques allow for the prediction and analysis of how a ligand, such as this compound, binds to its protein target. nih.gov

Molecular docking studies are used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netplos.org In the case of this compound, these simulations have shown favorable interactions within the active site of the SIRT1 enzyme. nih.gov The molecular docking score for this compound (also referred to as TS3 in some studies) was found to be -83.67 kcal/mol, indicating a strong binding affinity. nih.gov

Following molecular docking, molecular dynamics simulations provide insights into the dynamic behavior of the ligand-enzyme complex over time. arxiv.orgresearchgate.net These simulations, which have been run for up to 250 nanoseconds, help to assess the stability of the interactions observed in the docking studies. nih.gov The analysis of the root-mean-square deviation (RMSD) of the complex provides a measure of its stability, with lower and more stable RMSD values suggesting a persistent and favorable interaction. nih.govresearchgate.net

Simulation Parameter This compound (TS3) - SIRT1 Complex Reference/Notes
Molecular Docking Score-83.67 kcal/molIndicates strong binding affinity. nih.gov
Molecular Dynamics Simulation Time250 nsAssesses the dynamic stability of the complex. nih.gov
Binding Free Energy (ΔGbind)-43.38 ± 0.35 kcal/molCalculated using the QM/MM-GBSA method, suggesting favorable binding. unair.ac.id

Hydrogen Bonding and Key Amino Acid Residues in SIRT1 Binding Site

The stability of the this compound-SIRT1 complex is significantly influenced by hydrogen bonds. nih.gov These are attractive forces between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. mdpi.com The presence of multiple hydroxyl (-OH) groups in the structure of this compound makes it a potent hydrogen bond donor. unair.ac.id

Simulations have revealed that this compound forms several hydrogen bonds with key amino acid residues within the active site of the SIRT1 enzyme. nih.gov Specifically, four hydrogen bond interactions have been identified with the amino acid residue ASP22. nih.gov The interaction occurs at the O25 atom of the this compound molecule. nih.gov This interaction with ASP22 is considered crucial for the inhibitory mechanism of the SIRT1 enzyme at the molecular level. nih.gov

Interacting Residue in SIRT1 Atom in this compound Interaction Type
ASP22O25Hydrogen Bond nih.gov

Theoretical Prediction of Anticancer Modulatory Effects via SIRT1 Inhibition

The overexpression of the SIRT1 enzyme has been linked to the development and progression of various cancers, including breast, colon, and prostate cancer. nih.govunair.ac.id By deacetylating key proteins involved in cell cycle regulation and apoptosis, such as p53, SIRT1 can promote cancer cell survival and proliferation. unair.ac.idnih.gov Therefore, inhibiting SIRT1 is a promising strategy for cancer therapy. unair.ac.idijbs.comfrontiersin.org

Investigation of Anti-inflammatory Activity Mechanisms

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. researchgate.net Stilbenoids, the class of compounds to which this compound belongs, are recognized for their anti-inflammatory properties. nih.govresearchgate.net

Modulation of Inflammatory Pathways (General Overview of Stilbenoid Actions)

Stilbenoids exert their anti-inflammatory effects through various mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. nih.govmdpi.com These pathways include the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govmdpi.comacs.org

NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.govnih.gov Stilbenoids have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators. mdpi.com Similarly, the MAPK and PI3K/Akt signaling cascades are also key regulators of inflammation, and their modulation by stilbenoids contributes to their anti-inflammatory effects. nih.govmdpi.comacs.org Furthermore, some stilbenoids can inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, another important group of inflammatory mediators. researchgate.netisnff-jfb.com

Relevance to Tumor Necrosis Factor (TNF) Function Inhibition

Tumor Necrosis Factor (TNF) is a potent pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade in many chronic inflammatory diseases. nih.govnih.gov High levels of TNF are found in inflamed tissues and are responsible for many of the clinical manifestations of these conditions. nih.gov Consequently, inhibiting the function of TNF is a major therapeutic strategy for a range of inflammatory disorders. nih.govmdpi.com

While direct experimental evidence on the effect of this compound on TNF is limited, an in silico study explored its potential as a TNF function inhibitor. nih.gov However, in an ex vivo screening assay measuring the ability to downregulate TNF-induced cytotoxicity in L929 cells, this compound was found to be ineffective at blocking this specific TNF activity. nih.gov It is important to note that this is a single study and further research is needed to fully elucidate the relationship between this compound and the complex TNF signaling pathway.

Assessment of Efficacy in Relevant in vitro Models

This compound, a resveratrol (B1683913) trimer, has been the subject of in vitro studies to determine its biological efficacy. mdpi.comwikipedia.orginnovareacademics.inatamanchemicals.com In one study, its potential as a tumor necrosis factor (TNF) inhibitor was assessed. The compound was tested for its ability to downregulate TNF-induced cytotoxicity in L929 cells. However, this compound, along with its cis-isomer and trans-miyabenol C, was found to be ineffective in blocking TNF-induced cell death in this particular assay. mdpi.com

Further in silico research has suggested that this compound may act as a sirtuin-1 (SIRT1) enzyme inhibitor, which could imply potential anticancer activity. mdpi.com However, direct in vitro validation of this specific mechanism is not extensively detailed in the provided context.

Mechanistic Basis for Antioxidant Effects

Radical Scavenging Properties and Oxidative Stress Mitigation (General Stilbenoid Mechanisms)

Stilbenoids, the class of compounds to which this compound belongs, are recognized for their antioxidant properties. nih.govmdpi.comnih.gov The fundamental mechanism behind their antioxidant activity often involves the scavenging of free radicals, which helps to mitigate oxidative stress. nih.govmdpi.com Oxidative stress is implicated in aging and various diseases, making the antioxidant capacity of natural products a significant area of research. rsc.org

The primary mechanism for radical scavenging by stilbenes is believed to be hydrogen atom transfer (HAT). rsc.orgresearchgate.net The presence and position of hydroxyl (-OH) groups on the stilbenoid structure are crucial for this activity. Specifically, hydroxyl groups on the B-ring of the stilbene (B7821643) structure can enhance antioxidant activity by lowering the bond dissociation energy of the O-H bond. rsc.orgresearchgate.net Conversely, the methylation of these hydroxyl groups tends to reduce the radical scavenging capacity. rsc.orgresearchgate.net

Stilbenoid oligomers, such as this compound, may exhibit synergistic free radical scavenging and antioxidant activity. nih.gov Some studies suggest that the photocatalyzed cyclization of stilbenes, leading to the formation of phenanthrene (B1679779) moieties, can result in significantly stronger antioxidant activities. acs.org Beyond direct radical scavenging, stilbenoids can also exert antioxidant effects by upregulating the expression of endogenous antioxidant enzymes. isnff-jfb.com

Insights into Antileukemic Properties (via related Diptoindonesins)

Research on diptoindonesin G (Dip G), a related natural resveratrol aneuploid, provides valuable insights into the potential antileukemic mechanisms of this compound class. nih.gov These studies have primarily been conducted on acute myeloid leukemia (AML) cell lines, such as HL-60 and U937, as well as primary AML cells. nih.govresearchgate.net

Modulation of ERK Activation and STAT1 Phosphorylation

A key mechanism identified in the antileukemic activity of diptoindonesin G is the modulation of the ERK (extracellular signal-regulated kinase) and STAT1 (signal transducer and activator of transcription 1) signaling pathways. nih.gov Treatment with Dip G leads to the activation of ERK, which in turn causes the phosphorylation of STAT1 at the Ser727 residue. nih.gov This specific phosphorylation event enhances the interaction between phosphorylated STAT1 (p-STAT1) and phosphorylated ERK (p-ERK), promoting their translocation into the nucleus. nih.govresearchgate.net This nuclear translocation is crucial for the subsequent transcriptional activity of STAT1. nih.gov

Impact on Gene Expression Related to Cell Differentiation

Once in the nucleus, the p-STAT1/p-ERK complex enhances the transactivation of STAT1-targeted genes. nih.gov Gene-profiling experiments in human leukemia HL-60 cells treated with Dip G revealed a significant upregulation of STAT1 target genes, including IFIT3 and CXCL10. nih.gov This upregulation of genes associated with cell differentiation is a critical aspect of the compound's antileukemic effect. The induction of differentiation markers such as CD11b and CD14 has been observed in AML cell lines and primary AML cells following treatment with Dip G. nih.govresearchgate.net This suggests a shift from a proliferative state to a differentiated state in the leukemia cells.

Exploration of Other Potential Molecular Targets

While direct experimental evidence for the molecular targets of this compound is still emerging, the biological activities of structurally related stilbenoids and other diptoindonesins provide a framework for exploring its potential mechanisms of action. These related compounds have been shown to interact with various cellular targets, suggesting that this compound may share similar properties.

Protein Kinase C Inhibition (observed in related stilbenoids)

Protein Kinase C (PKC) is a family of enzymes that play a crucial role in various cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis. The dysregulation of PKC activity has been implicated in several diseases, making it an important therapeutic target.

A number of stilbenoids, the class of compounds to which this compound belongs, have been identified as inhibitors of PKC. For instance, pinosylvin, a naturally occurring stilbenoid, has been shown to effectively inhibit PKC activation in human neutrophils. nih.gov This inhibitory action is thought to contribute to its anti-inflammatory properties. nih.gov The well-known stilbenoid, resveratrol, also demonstrates a similar inhibitory effect on PKC. researchgate.net Research on various stilbenoids has indicated their potential to suppress PKC activity, highlighting a common characteristic of this class of compounds. medchemexpress.cn Oligostilbenoids, which are polymers of resveratrol units like this compound, have also been noted for their ability to inhibit PKC activity. core.ac.uk Given that this compound is a trimer of resveratrol, it is plausible that it may also exert inhibitory effects on Protein Kinase C, although direct experimental verification is required.

Antibacterial Mechanism (from related Diptoindonesins)

Recent studies on other members of the diptoindonesin family have revealed significant antibacterial properties, particularly against Gram-positive bacteria. This suggests that this compound may also possess similar capabilities. The primary mechanism of action for many antibiotics involves the disruption of bacterial cell wall synthesis. thaiscience.info

Diptoindonesin D, a closely related compound, has demonstrated potent antibacterial activity against Staphylococcus epidermidis and Staphylococcus aureus. thaiscience.info The antibacterial action of phenolic compounds, such as stilbenoids, can occur through various mechanisms, including interactions with bacterial proteins and cell walls, which can alter membrane permeability and disrupt essential cellular processes. mdpi.com

Table 1: Antibacterial Activity of Diptoindonesin D This interactive table provides the Minimum Inhibitory Concentrations (MIC) of Diptoindonesin D against various Gram-positive bacteria. The lower the MIC value, the more potent the antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) in μg/mL
Staphylococcus epidermidis 4.68
Staphylococcus aureus 9.37
Bacillus cereus 18.75
Enterococcus faecalis >200

Data sourced from Chiang Mai J. Sci. 2019; 46(6) thaiscience.info

A more specific molecular target for the antibacterial activity of diptoindonesins has been proposed through computational studies. Penicillin-binding proteins (PBPs) are essential enzymes in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.org The inhibition of PBPs leads to defects in the cell wall structure, ultimately causing cell death. wikipedia.org This is the mechanism of action for well-known β-lactam antibiotics. wikipedia.org

Molecular docking studies have suggested that diptoindonesin D may bind to and inhibit Penicillin-binding Protein 2a (PBP2a). thaiscience.info PBP2a is particularly significant as it is responsible for the antibiotic resistance observed in methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org The investigation into diptoindonesin D highlighted that it may act as a PBP2a inhibitor, which would be a valuable mechanism for combating resistant bacterial strains. thaiscience.info This finding is the first to suggest an interaction between a diptoindonesin compound and a cell wall synthesis protein target. thaiscience.info The potential for non-β-lactam molecules to inhibit PBPs is an active area of research for developing new antibiotics that can overcome existing resistance mechanisms. venatorx.com Given the structural similarity, it is conceivable that this compound could also interact with and inhibit PBPs, representing a promising avenue for future investigation into its potential antibacterial effects.

Structure Activity Relationship Sar and Derivative Studies

Influence of Stereochemistry (cis/trans isomerism) on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction between a drug molecule and its biological target. numberanalytics.com For stilbenoids, including resveratrol (B1683913) oligomers like diptoindonesin B, isomerism at the vinylic bridge (cis/trans) and the relative configuration of stereocenters in the fused ring systems are critical determinants of bioactivity.

Trans-diptoindonesin B and its stereoisomer, cis-diptoindonesin B, are resveratrol trimers that have been isolated from the bark of plants such as Dryobalanops oblongifolia. researchgate.netresearchgate.netinnovareacademics.in The fundamental difference between them lies in the geometry of a stilbene (B7821643) double bond within their structure. While the trans-isomer possesses a more linear and stable conformation, the cis-isomer has a kinked structure. researchgate.net

Generally, for resveratrol and its simpler derivatives, the trans-isomer is found to be more stable and often exhibits greater biological activity than the cis form. nih.govinnovareacademics.in However, the complexity of oligomeric structures like diptoindonesin B can lead to more nuanced outcomes. In an in silico study investigating potential inhibitors for the sirtuin1 (SIRT1) enzyme, both this compound and cis-diptoindonesin B were identified as potential candidates, suggesting both can fit within the enzyme's active site. nih.gov In contrast, a different study assessing the ability of various compounds to inhibit tumor necrosis factor (TNF) found that both this compound and cis-diptoindonesin B were ineffective. mdpi.com

Table 1: Comparative Activity Profile of Diptoindonesin B Isomers

CompoundIsomerismTarget/AssayObserved Activity/FindingReference
This compoundTrans-stilbene (B89595) moietySIRT1 Inhibition (in silico)Identified as a potential inhibitor. nih.gov
Cis-diptoindonesin BCis-stilbene moietySIRT1 Inhibition (in silico)Identified as a potential inhibitor. nih.gov
This compoundTrans-stilbene moietyTNF-induced CytotoxicityIneffective at blocking cell death. mdpi.com
Cis-diptoindonesin BCis-stilbene moietyTNF-induced CytotoxicityIneffective at blocking cell death. mdpi.com

Impact of Oligomerization Degree on Bioactivity (Monomers vs. Dimers vs. Trimers)

This compound is a resveratrol trimer, meaning it is formed from three resveratrol monomer units. nih.gov The degree of oligomerization (the number of repeating monomer units) is a critical factor influencing the pharmacological profile of stilbenoids. The transition from a simple monomer like resveratrol to dimers, trimers, and even tetramers creates larger, more structurally complex, and often more rigid molecules, which can lead to enhanced and sometimes entirely new biological activities. nih.govacs.org

Several studies have shown that increasing the number of resveratrol units can enhance biological effectiveness and specificity. nih.gov For instance, the scavenging capacity and metal ion chelating ability of oligomers are reported to be significantly higher than that of the resveratrol monomer. nih.gov In the context of anticancer activity, some studies have found that trimers are more potent than dimers. innovareacademics.in This suggests that the larger molecular surface of trimers like diptoindonesin B may allow for more extensive interactions with biological targets.

However, this trend is not universal, and the optimal degree of oligomerization can be target-specific. For example, while some resveratrol dimers and tetramers have shown marked inhibitory activity against the human SIRT1 enzyme, the dimer ε-viniferin (a structural component of diptoindonesin B) had no effect. espublisher.comresearchgate.net In another study, resveratrol tetramers like hopeaphenol (B230904) and kobophenol A were found to be more potent at enhancing reactive oxygen species (ROS) bursts in plants compared to other derivatives. frontiersin.org This highlights that simply increasing size does not always guarantee increased potency; rather, the specific three-dimensional structure created by oligomerization is key.

Table 2: Bioactivity Trends Based on Resveratrol Oligomerization

Oligomerization StateGeneral Bioactivity TrendSpecific ExampleReference
Monomer (Resveratrol)Baseline activity; serves as a building block.Well-studied for antioxidant and anti-inflammatory effects. nih.gov
Dimer (e.g., ε-viniferin)Often more potent than monomers.ε-viniferin inhibits biofilm formation. frontiersin.org
Trimer (e.g., Diptoindonesin B)Can be more potent than dimers for certain activities.Some trimers show higher cytotoxic effects than dimers. innovareacademics.in
Tetramer (e.g., Hopeaphenol)May exhibit the highest potency for specific targets.Hopeaphenol potently inhibits SIRT1 and enhances plant immune responses. researchgate.netfrontiersin.org

Effects of Substituents (e.g., Hydroxyl, Methoxy (B1213986) Groups) on Pharmacological Profiles

SAR studies on resveratrol and its analogs have established key principles that can be extrapolated to complex oligomers like this compound:

Hydroxyl Groups (-OH): The presence of hydroxyl groups is often essential for activity. nih.gov They increase water solubility and are key to the antioxidant capacity of polyphenols. nih.gov In many cases, the specific arrangement of hydroxyl groups, such as the 4'-hydroxy group on a stilbene moiety, is a stringent requirement for biological function. acs.org

Methoxy Groups (-OCH₃): Replacing hydroxyl groups with methoxy groups can have a profound impact. This modification generally increases the lipophilicity (fat solubility) of the molecule. nih.gov Increased lipophilicity can lead to improved oral absorption, enhanced cellular uptake, and greater metabolic stability because methoxylated compounds are less susceptible to conjugation (glucuronidation and sulfation) during metabolism. nih.govd-nb.info For example, pterostilbene, a dimethoxylated analog of resveratrol, demonstrates better bioavailability and, in some cases, stronger bioactivity. nih.govd-nb.info However, this substitution can also be detrimental; in a study on antimicrobial benzofuran (B130515) derivatives, the replacement of phenolic hydroxyl groups with methoxy groups resulted in inactive compounds. mdpi.com

For this compound, its specific array of hydroxyl groups dictates its potential to interact with various biological targets. Modifying these groups, for instance by selective methylation, would create new analogs with potentially different pharmacological profiles, possibly trading some antioxidant capacity for improved bioavailability.

Development of Analogs and Semi-synthetic Derivatives for Enhanced Activity or Specificity

The development of analogs and semi-synthetic derivatives from a natural product scaffold like this compound is a key strategy in drug discovery. mdpi.com The goal is to improve upon the parent molecule's properties, such as enhancing its biological activity, increasing its selectivity for a specific target, improving its solubility and bioavailability, or reducing its toxicity. ingentaconnect.comfrontiersin.org

While specific synthetic campaigns targeting this compound are not widely reported, research on related resveratrol oligomers provides a clear blueprint for such efforts. One powerful technique is the biomimetic synthesis or biotransformation using enzymes like horseradish peroxidase (HRP). mdpi.com Researchers have successfully used HRP to catalyze the oxidative coupling of resveratrol and its dimer, ε-viniferin, to produce a variety of more complex oligomers, including cis-diptoindonesin B. mdpi.comresearchgate.net This method allows for the creation of new and known trimers and tetramers, providing material for further biological screening. mdpi.com

The total synthesis of complex oligomers has also been achieved, although often through lengthy and complex routes. acs.org These synthetic routes are invaluable as they not only confirm the structure of the natural product but also allow for the creation of unnatural stereoisomers and analogs that cannot be accessed through biotransformation. By strategically modifying the building blocks or the coupling conditions, chemists can introduce different substituents or alter the core skeleton to probe the structure-activity relationship systematically. ingentaconnect.com For example, introducing groups that improve water solubility (like glycosides or ethylene (B1197577) glycol chains) or enhance metabolic stability (through acylation or alkylation) are common strategies to improve the pharmacokinetic properties of resveratrol-based compounds. mdpi.com These approaches could be applied to the this compound scaffold to generate novel derivatives with potentially superior therapeutic profiles.

Theoretical and Computational Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in computational chemistry for determining the structural and electronic properties of molecules. tu-braunschweig.deukm.my For trans-diptoindonesin B, geometry optimization was performed using the Semi-empirical Quantum Method-Austin Model 1 (SQM-AM1) to calculate electrostatic potential (ESP) charges prior to molecular docking simulations. researchgate.net This step is essential for ensuring the ligand's three-dimensional structure is in a low-energy conformation, which is necessary for accurately predicting its interactions with a biological target.

While extensive Density Functional Theory (DFT) studies specifically on this compound are not widely published, this method is commonly applied to similar stilbenoid compounds to gain deeper insights. For instance, a study on the related stilbenoid dimer, Diptoindonesin A, utilized the DFT/B3LYP/6-311++G(d,p) method to analyze its quantum mechanical properties. espublisher.com Such calculations can reveal information about the molecule's electronic structure, reactivity, and physicochemical properties. espublisher.com DFT is also used to calculate and predict NMR chemical shifts, which serves as a powerful tool for structural determination and comparison with experimental data. espublisher.comresearchgate.net These methods provide a theoretical foundation for understanding how the molecule's structure influences its biological activity. researchgate.net

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. researchgate.net this compound has been investigated as a potential inhibitor of the Sirtuin1 (SIRT1) enzyme, a protein implicated in cellular stress responses and the development of cancer. rsc.orgnih.gov

In a key study, this compound (referred to as TS2) was docked into the active site of the SIRT1 enzyme (PDB ID: 4ZZI). researchgate.netunair.ac.id The simulation revealed a highly favorable interaction, with a grid score of -87.77 kcal/mol. This score was significantly lower than that of the native ligand and other stilbenoid trimers tested, indicating a stronger predicted binding affinity. rsc.orgunair.ac.id The scoring function used in this process included contributions from van der Waals (EvdW) and electrostatic (Eele) interactions. researchgate.net These results identified this compound as a promising candidate for SIRT1 inhibition, warranting further investigation through more dynamic simulation methods. nih.gov

Table 1: Molecular Docking Scores of Stilbenoid Trimers with SIRT1 Enzyme

CompoundGrid Score (kcal/mol)Source
Native Ligand (1NS)79.56 rsc.org
TS1 (Stilbenoid Trimer)-26.83 rsc.org
TS2 (this compound)-87.77 rsc.org
TS3 (Stilbenoid Trimer)-83.67 rsc.org

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Binding Free Energy

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the ligand-receptor complex over time and to calculate a more accurate binding free energy. nih.gov A 250-nanosecond MD simulation was performed on the complex of this compound (TS2) and the SIRT1 enzyme. rsc.orgunair.ac.id

The stability and binding affinity were further quantified by calculating the binding free energy (ΔGbind) using the Quantum Mechanics/Generalized Born Surface Area (QM/MM-GBSA) method. unair.ac.id The this compound-SIRT1 complex exhibited a predicted binding free energy of -58.99 ± 0.34 kcal/mol. rsc.org This value was substantially lower than that calculated for the native ligand (-31.52 ± 0.39 kcal/mol), suggesting a more stable and potent interaction. rsc.org The analysis also identified key amino acid residues, including ASP22, PHE91, PRO11, ILE165, ASP166, and VAL230, as being responsible for the inhibitory mechanism through hydrogen bond interactions. rsc.org These findings from MD simulations provide strong theoretical support for this compound's potential as a SIRT1 inhibitor. nih.gov

Table 2: Predicted Binding Free Energy of Stilbenoid Trimers with SIRT1

Compound-Receptor SystemBinding Free Energy (ΔGbind) (kcal/mol)Source
Native Ligand (1NS) - SIRT1-31.52 ± 0.39 rsc.org
TS2 (this compound) - SIRT1-58.99 ± 0.34 rsc.org
TS3 (Stilbenoid Trimer) - SIRT1-43.38 ± 0.35 rsc.org

Cheminformatics and in silico Screening for Activity Prediction

Cheminformatics and in silico screening methods use computational algorithms to analyze large compound libraries and predict their biological activities, accelerating the drug discovery process. nih.gov this compound has been identified in at least two separate in silico screening efforts.

One study used a cheminformatics approach to find natural product analogs of Ampelopsin H, a known inhibitor of Tumor Necrosis Factor (TNF) trimer formation. nih.govresearchgate.net this compound was identified through this screening process. However, subsequent ex vivo testing on L929 cells showed it was ineffective at blocking TNF-induced cytotoxicity and it was excluded from further validation in that particular study. nih.gov

Conversely, another in silico study suggested that this compound might act as a sirtuin1 (SIRT1) enzyme inhibitor, which could confer anticancer activity. nih.govresearchgate.net This prediction led to the successful molecular docking and dynamics simulations described above, which supported its potential as a SIRT1 inhibitor. rsc.orgnih.gov These examples highlight how in silico screening can generate hypotheses for a compound's activity, which then require further computational and experimental validation.

Future Research Directions and Translational Perspectives Mechanistic Focus

Advanced Mechanistic Elucidation of Identified Activities

Future research must prioritize a deeper understanding of the molecular mechanisms underlying the biological activities of Trans-diptoindonesin B. While related oligostilbenes are known for antioxidant and anti-inflammatory properties, the specific pathways modulated by this compound remain to be elucidated. nih.gov Advanced studies should investigate its influence on key signaling cascades, such as the NF-κB and PI3K/Akt/mTOR pathways, which are critical in inflammation and cell survival. nih.gov Determining its capacity to modulate reactive oxygen species (ROS) generation and its direct or indirect effects on antioxidant enzymes is fundamental. Techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) could be employed to study protein-protein interactions induced or inhibited by the compound in real-time within a cellular context.

Exploration of Novel Molecular Targets and Pathways

A crucial avenue for future research is the identification of novel molecular targets for this compound. A closely related compound, diptoindonesin G, has been identified as a modulator of Heat Shock Protein 90 (Hsp90), binding to the middle domain of the chaperone protein. nih.govnih.gov This interaction promotes the degradation of Hsp90 client proteins, such as the estrogen receptor α (ER), a key driver in many breast cancers. nih.gov This finding opens the possibility that this compound may also target molecular chaperones or associated proteins. Future studies should employ a combination of computational docking simulations and experimental validation through techniques like affinity chromatography, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) to identify direct binding partners. researchgate.net This unbiased approach could uncover previously unknown targets and reveal novel therapeutic applications.

Table 1: Potential Molecular Targets for Oligostilbenes

Potential Target ClassSpecific ExamplePotential Mechanism of ActionRelevance
Molecular ChaperonesHsp90 (Middle Domain)Modulation of chaperone activity, leading to client protein degradation. nih.govCancer Therapy
KinasesPI3K, Akt, mTORInhibition of signaling pathways involved in cell proliferation and survival. nih.govCancer, Inflammatory Diseases
Transcription FactorsNF-κB, HSF1Inhibition of pro-inflammatory gene expression or modulation of the heat shock response. nih.govresearchgate.netInflammatory Diseases, Cancer
EnzymesCyclooxygenases (COX)Reduction of prostaglandin (B15479496) synthesis.Anti-inflammatory

Investigation of Synergistic Effects with Other Phytochemicals

The therapeutic potential of this compound may be significantly enhanced when used in combination with other phytochemicals. nih.gov Synergistic interactions can occur through various mechanisms, including complementary modes of action, enhancement of bioavailability, or modulation of drug resistance pathways. researchgate.netmdpi.com Future studies should explore combinations of this compound with other well-characterized stilbenoids like resveratrol (B1683913) or pterostilbene, or with compounds from other phytochemical classes such as flavonoids (e.g., quercetin) or curcuminoids (e.g., curcumin). nih.govmdpi.com Isobole analysis could be used to quantitatively determine whether the combined effects are synergistic, additive, or antagonistic. nih.gov Mechanistic studies would then be required to understand the molecular basis of any observed synergy, such as the simultaneous targeting of different nodes within a signaling network.

Development of Efficient and Scalable Synthetic Routes for Analog Generation

The natural isolation of this compound from sources like Dryobalanops oblongifolia may not be sufficient for extensive preclinical and clinical investigation. wikipedia.org Therefore, the development of efficient and scalable total synthesis routes is paramount. Furthermore, a robust synthetic strategy would enable the generation of a library of structural analogs. Research into the synthesis of the related compound, diptoindonesin G, has utilized strategies like domino cyclization and palladium-catalyzed C-H arylation, which could be adapted. google.comnih.gov By systematically modifying different functional groups on the this compound scaffold, structure-activity relationship (SAR) studies can be conducted. This would allow for the optimization of potency, selectivity, and pharmacokinetic properties, potentially leading to the development of superior therapeutic agents. nih.gov

Application of Omics Technologies to Understand Cellular Responses

To gain a comprehensive, unbiased understanding of the cellular response to this compound, the application of "omics" technologies is essential. nih.gov

Proteomics: Mass spectrometry-based proteomics can be used to identify global changes in protein expression and post-translational modifications following treatment. nih.gov This can help in identifying downstream effectors of the compound's primary target and uncovering off-target effects.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolism. nih.gov This could highlight dependencies of responsive cells on specific metabolic pathways.

Transcriptomics: RNA sequencing can provide a complete picture of the transcriptional changes induced by the compound, offering insights into the signaling pathways and cellular processes that are activated or repressed. nih.gov

Integrating these multi-omics datasets can provide a systems-level view of the compound's mechanism of action, facilitating the identification of biomarkers for efficacy and patient stratification. escholarship.org

Chemotaxonomic Significance and Ecological Roles of Oligostilbenes

Oligostilbenes, including resveratrol dimers, trimers like this compound, and tetramers, are predominantly found in a few plant families, most notably Dipterocarpaceae, Vitaceae, and Gnetaceae. researchgate.net Their presence and structural diversity serve as important chemotaxonomic markers, helping to clarify phylogenetic relationships between plant genera. researchgate.net From an ecological perspective, these compounds often function as phytoalexins, which are antimicrobial and antioxidant substances synthesized by plants in response to stress, such as UV radiation or pathogen attack. Understanding the ecological role of this compound in its native plant species could provide insights into its inherent biological activities and potential applications.

Addressing Bioavailability Challenges through Formulation or Prodrug Strategies

Like many polyphenolic compounds, this compound is predicted to have poor oral bioavailability due to low aqueous solubility and extensive first-pass metabolism. Addressing this challenge is critical for its translational potential. Future research should focus on mechanistic strategies to improve cellular uptake and metabolic stability.

Formulation Strategies: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance absorption by maintaining the compound in a solubilized state in the gastrointestinal tract and potentially facilitating lymphatic transport, which bypasses the liver. nih.govresearchgate.net The formation of nanoparticles or amorphous solid dispersions are other viable approaches to improve dissolution and absorption.

Prodrug Strategies: A prodrug approach involves chemically modifying the this compound molecule to enhance its physicochemical properties. For example, esterification of the phenolic hydroxyl groups can increase lipophilicity and improve membrane permeability. These ester groups would then be cleaved by intracellular esterases, releasing the active parent compound inside the target cell. This strategy can improve cellular uptake and protect the molecule from premature metabolic degradation.

Q & A

Q. How can researchers leverage negative results from This compound bioactivity assays to refine hypotheses?

  • Methodological Answer : Perform dose-response reevaluation or alternative assays (e.g., transcriptomics). Explore off-target effects using proteome-wide screens. Discuss negative results in the context of compound stability or cell line specificity. Emphasize iterative hypothesis refinement, as outlined in IB analysis criteria .

Research Proposal and Compliance

Q. Q. What key elements should a funding proposal for This compound research include?

  • Methodological Answer : Define objectives, background (highlighting knowledge gaps), methodology (with pilot data), and expected impact. Justify sample sizes and ethical approvals. Align with grant agency priorities (e.g., drug discovery for rare diseases). Follow formatting guidelines (e.g., 12-point font, structured headings) .

Q. Q. How can researchers ensure compliance with journal requirements when submitting This compound studies?

  • Methodological Answer : Adhere to word limits, reference styles, and supplementary data policies. Address reviewer comments point-by-point in rebuttal letters, citing manuscript revisions. Avoid unsupported claims; use hedging language (e.g., "may suggest") for speculative conclusions. Reference ’s peer-review response protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.